1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one
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Overview
Description
1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 2-methyl-3-(trifluoromethyl)pyrazole with a suitable pyrimidine derivative under acidic or basic conditions . The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK/cyclin complexes and the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Indole derivatives: Possess a wide range of biological activities, including anticancer and antiviral properties.
Uniqueness
1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development, particularly in the treatment of cancer and viral infections .
Properties
Molecular Formula |
C11H12F3N3O |
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Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-[2-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C11H12F3N3O/c1-3-10(18)16-5-4-8(11(12,13)14)17-9(16)6-7(2)15-17/h3,6,8H,1,4-5H2,2H3 |
InChI Key |
PMXRKOVQIMZILQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CCN(C2=C1)C(=O)C=C)C(F)(F)F |
Origin of Product |
United States |
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